molecular formula C21H17N5O6S B3005106 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide CAS No. 2034602-13-4

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B3005106
CAS No.: 2034602-13-4
M. Wt: 467.46
InChI Key: LWVLRCBFONQTPN-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a phthalimide core linked to a sulfonamide group through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Phthalimide Core: The phthalimide core can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.

    Introduction of the Acetamide Linker: The phthalimide is then reacted with bromoacetic acid or its derivatives to introduce the acetamide linker.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)aniline under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfenamide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Oxidation of the methoxy group can yield a hydroxyl group, forming a hydroxypyrimidine derivative.

    Reduction: Reduction of the sulfonamide group can lead to sulfinamide or sulfenamide derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules. Its structure suggests potential binding to proteins or nucleic acids, which could be explored in drug discovery and development.

Medicine

Medicinally, 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide could be investigated for its pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antibacterial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which could interfere with bacterial folate synthesis, suggesting potential antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like thalidomide and lenalidomide, which also contain a phthalimide core, are known for their immunomodulatory and anticancer properties.

    Sulfonamide Derivatives: Sulfamethoxazole and sulfadiazine are well-known sulfonamide antibiotics.

Uniqueness

What sets 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide apart is the combination of the phthalimide and sulfonamide functionalities within a single molecule. This unique structure could confer a distinct pharmacological profile, potentially offering advantages in terms of efficacy or reduced side effects compared to other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6S/c1-32-21-22-11-10-17(24-21)25-33(30,31)14-8-6-13(7-9-14)23-18(27)12-26-19(28)15-4-2-3-5-16(15)20(26)29/h2-11H,12H2,1H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVLRCBFONQTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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